molecular formula C18H12N2O3S B2991840 Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-33-8

Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2991840
CAS No.: 477490-33-8
M. Wt: 336.37
InChI Key: LJSRUPKCEMWSAK-UHFFFAOYSA-N
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Description

Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound belonging to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of both a benzo[b]thiophene core and a cyanobenzamido group makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of o-nitrobenzonitrile with methyl thioglycolate under basic conditions to form the benzo[b]thiophene core . This intermediate is then subjected to further reactions to introduce the cyanobenzamido group and the ester functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group results in the corresponding amine.

Scientific Research Applications

Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate is unique due to the presence of both the cyanobenzamido group and the benzo[b]thiophene core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-[(4-cyanobenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S/c1-23-18(22)16-15(13-4-2-3-5-14(13)24-16)20-17(21)12-8-6-11(10-19)7-9-12/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSRUPKCEMWSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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